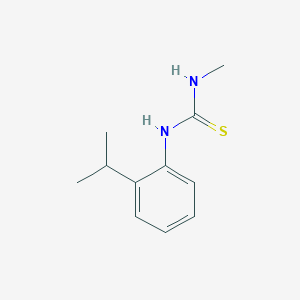
N-(2-isopropylphenyl)-N'-methylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-N'-methylthiourea (IMTU) is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. It belongs to the class of thiourea derivatives and has been studied for its various biological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea is not fully understood. However, it has been suggested that N-(2-isopropylphenyl)-N'-methylthiourea may act on various cellular pathways such as oxidative stress, inflammation, and apoptosis. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase. It also has been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-N'-methylthiourea has been reported to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells. It also has been reported to regulate glucose metabolism and improve insulin sensitivity. Furthermore, N-(2-isopropylphenyl)-N'-methylthiourea has been shown to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify. It also has low toxicity and can be used at a wide range of concentrations. However, one limitation of N-(2-isopropylphenyl)-N'-methylthiourea is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-isopropylphenyl)-N'-methylthiourea. One area of interest is its potential therapeutic effects in cancer treatment. Further research is needed to determine the exact mechanism of action of N-(2-isopropylphenyl)-N'-methylthiourea in inducing apoptosis in cancer cells. Another area of interest is its potential neuroprotective effects in neurodegenerative disorders. Future studies could investigate the use of N-(2-isopropylphenyl)-N'-methylthiourea as a potential treatment for Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the safety and efficacy of N-(2-isopropylphenyl)-N'-methylthiourea in animal models and clinical trials.
In conclusion, N-(2-isopropylphenyl)-N'-methylthiourea is a promising compound for scientific research. It has potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects. N-(2-isopropylphenyl)-N'-methylthiourea has several advantages for lab experiments, but also has limitations. Further research is needed to determine the full potential of N-(2-isopropylphenyl)-N'-methylthiourea in scientific research.
Métodos De Síntesis
N-(2-isopropylphenyl)-N'-methylthiourea can be synthesized by reacting 2-isopropylphenylisothiocyanate with methylamine. The resulting compound is then purified through recrystallization. The yield of this method is reported to be around 70%.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its potential therapeutic effects in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to have anti-tumor properties by inducing apoptosis in cancer cells. It also has potential anti-diabetic effects by regulating glucose metabolism and improving insulin sensitivity. In addition, N-(2-isopropylphenyl)-N'-methylthiourea has been studied for its neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-methyl-3-(2-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-8(2)9-6-4-5-7-10(9)13-11(14)12-3/h4-8H,1-3H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPPCHIUZRCXIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=S)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(2-propan-2-ylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

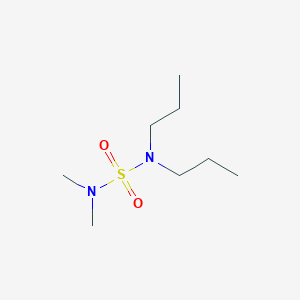
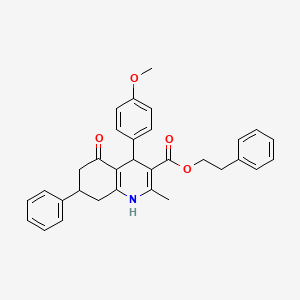
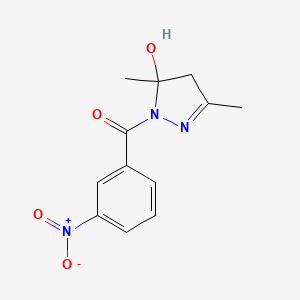
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5058165.png)

![1-[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5058180.png)
![N-(4-fluorobenzyl)-N'-(3-methoxypropyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5058184.png)
![2-methoxy-6-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B5058191.png)
![5-fluoro-2-[3-(1H-pyrazol-3-yl)phenyl]pyridine](/img/structure/B5058205.png)
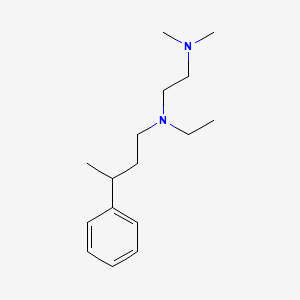
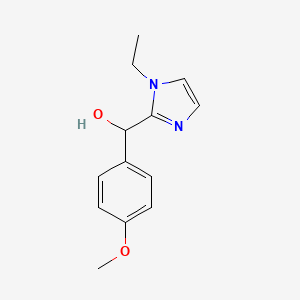
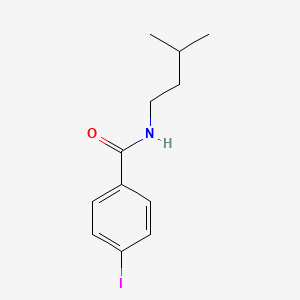
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5058245.png)
![3a,3a'-(1,4-phenylene)bis(6a-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione)](/img/structure/B5058250.png)